5-Aminolevulinic acid-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

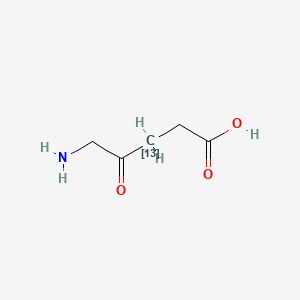

C5H9NO3 |

|---|---|

Molecular Weight |

132.12 g/mol |

IUPAC Name |

5-amino-4-oxo(313C)pentanoic acid |

InChI |

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/i1+1 |

InChI Key |

ZGXJTSGNIOSYLO-OUBTZVSYSA-N |

Isomeric SMILES |

C([13CH2]C(=O)CN)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Aminolevulinic Acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), a stable isotope-labeled compound crucial for metabolic research and drug development. This document details a proposed synthetic pathway, expected analytical data, and its role in tracing the biosynthesis of porphyrins.

Introduction

5-Aminolevulinic acid (5-ALA) is a key endogenous non-proteinogenic amino acid that serves as the initial precursor in the porphyrin biosynthesis pathway, leading to the formation of essential molecules like heme and chlorophyll. Its isotopically labeled form, 5-ALA-¹³C₄, is an invaluable tool for researchers, enabling the precise tracking of metabolic fluxes and the elucidation of complex biochemical pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of four ¹³C atoms provides a distinct mass shift and unique NMR signature, facilitating its differentiation from the endogenous, unlabeled counterpart.

Synthesis of 5-Aminolevulinic Acid-¹³C₄

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of a ¹³C-labeled glycine derivative with a ¹³C-labeled three-carbon unit. Specifically, the synthesis would start from [1,2-¹³C₂]glycine and a succinic acid derivative labeled at two positions.

Experimental Protocols

Step 1: Synthesis of N-Phthaloyl-[1,2-¹³C₂]glycine

-

In a round-bottom flask, combine [1,2-¹³C₂]glycine (1.0 eq) and phthalic anhydride (1.1 eq).

-

Heat the mixture to 180-190°C and maintain for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Recrystallize the solid product from ethanol to yield N-phthaloyl-[1,2-¹³C₂]glycine.

Step 2: Synthesis of N-Phthaloyl-[1,2-¹³C₂]glycyl chloride

-

Suspend N-phthaloyl-[1,2-¹³C₂]glycine (1.0 eq) in thionyl chloride (2.0 eq).

-

Reflux the mixture for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 3: Coupling with [2,3-¹³C₂]Succinic Anhydride Derivative

-

To a solution of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq) in dry dichloromethane, add pyridine (1.2 eq) at 0°C.

-

Slowly add the N-phthaloyl-[1,2-¹³C₂]glycyl chloride (1.0 eq) in dry dichloromethane to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

This is followed by a reaction with a derivative of [2,3-¹³C₂]succinic anhydride to form the carbon backbone.

Step 4: Hydrolysis to 5-Aminolevulinic acid-¹³C₄

-

Dissolve the crude product from the previous step in 6M hydrochloric acid.

-

Reflux the mixture for 12 hours to remove the phthaloyl protecting group and hydrolyze the ester.

-

Cool the reaction mixture and filter to remove the precipitated phthalic acid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization from an ethanol/ether mixture to yield 5-Aminolevulinic acid-¹³C₄ hydrochloride.

Physicochemical and Spectroscopic Properties

The introduction of four ¹³C isotopes into the 5-ALA molecule results in predictable changes in its physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value (Estimated) |

| Molecular Formula | ¹³C₄C₁H₉NO₃ |

| Molecular Weight | 135.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 156-158 °C (as hydrochloride salt) |

| Isotopic Purity | >98 atom % ¹³C |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be similar to that of unlabeled 5-ALA, but with additional complexity due to ¹H-¹³C coupling. Protons directly attached to the ¹³C-labeled carbons will appear as doublets, and protons on adjacent carbons will exhibit smaller couplings.

| Proton | Chemical Shift (δ, ppm) (in D₂O) | Multiplicity |

| H2 (C2-H) | ~2.9 | Doublet of Doublets |

| H3 (C3-H) | ~2.6 | Multiplet |

| H5 (C5-H) | ~4.1 | Doublet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four intense signals corresponding to the labeled carbon atoms. The chemical shifts will be similar to those of unlabeled 5-ALA. Due to the high enrichment, ¹³C-¹³C coupling will be observed, providing valuable structural information.

| Carbon | Chemical Shift (δ, ppm) (in D₂O) |

| C1 | ~178 |

| C2 | ~30 |

| C3 | ~38 |

| C4 | ~208 |

| C5 | ~50 |

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the four ¹³C isotopes.

| Ion | m/z (Calculated) |

| [M+H]⁺ | 136.09 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the functional groups present. The carbonyl stretching frequencies may show a slight shift to lower wavenumbers compared to the unlabeled compound due to the heavier carbon isotope.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (carboxylic acid) | 3300-2500 (broad) |

| N-H (amine) | 3400-3200 |

| C=O (ketone) | ~1715 |

| C=O (carboxylic acid) | ~1700 |

Applications in Research and Drug Development

5-ALA-¹³C₄ is a powerful tool in metabolic research, particularly for metabolic flux analysis (MFA). By introducing a labeled precursor into a biological system, researchers can trace its incorporation into downstream metabolites, thereby quantifying the rates of various metabolic pathways.

Metabolic Pathway of 5-Aminolevulinic Acid

5-ALA is the first committed step in the biosynthesis of porphyrins. It is metabolized into Protoporphyrin IX, a photosensitive molecule. This pathway is of significant interest in cancer research, as many tumor cells exhibit altered heme metabolism, leading to an accumulation of Protoporphyrin IX upon administration of exogenous 5-ALA. This accumulation can be exploited for photodynamic therapy and fluorescence-guided surgery.

The use of 5-ALA-¹³C₄ allows for:

-

Quantitative Metabolic Flux Analysis: Precisely measuring the flow of carbon from 5-ALA through the porphyrin pathway.

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of 5-ALA-based drugs.

-

Mechanism of Action Studies: Elucidating the metabolic fate of 5-ALA in healthy versus diseased cells.

Conclusion

5-Aminolevulinic acid-¹³C₄ is a critical research tool with significant applications in the fields of metabolic research, oncology, and drug development. The proposed synthetic route provides a clear path to obtaining this valuable labeled compound. The detailed physicochemical and spectroscopic data serve as a crucial reference for its characterization and use in complex biological systems. The ability to trace the metabolic fate of 5-ALA with high precision will continue to drive new discoveries and advancements in our understanding of porphyrin metabolism and its role in health and disease.

A Technical Guide to ¹³C Labeled 5-Aminolevulinic Acid: Physicochemical Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA), a naturally occurring delta-amino acid, is a critical intermediate in the biosynthesis of tetrapyrroles, including heme and chlorophyll. Its isotopically labeled form, ¹³C labeled 5-aminolevulinic acid, serves as a powerful tool in metabolic research, particularly in tracing the heme biosynthetic pathway and in metabolic flux analysis. This technical guide provides an in-depth overview of the core physicochemical properties of ¹³C labeled 5-ALA, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The physicochemical properties of ¹³C labeled 5-aminolevulinic acid are fundamental to its application in research and development. These properties are summarized below, with quantitative data presented in structured tables for clarity. The data provided here pertains to various isotopomers of ¹³C labeled 5-ALA, and researchers should refer to the certificate of analysis for the specific lot they are using.

General Properties

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [1] |

| Melting Point | 156-158 °C (decomposes) | [2] |

| Storage Conditions | Store desiccated at -20°C for long-term stability (up to 3 years as a solid). Stock solutions should be refrigerated. | [3] |

Molecular and Isotopic Properties

The molecular weight of ¹³C labeled 5-ALA varies depending on the number and position of the ¹³C isotopes.

| Isotope | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| 5-ALA (unlabeled) | C₅H₉NO₃ | 131.13 | N/A |

| 5-ALA-¹³C₁ | ¹³C₁C₄H₉NO₃ | 132.13 | ≥99 atom % ¹³C |

| 5-ALA-¹³C₅ | ¹³C₅H₉NO₃ | 136.09 | ≥99 atom % ¹³C |

Solubility

¹³C labeled 5-aminolevulinic acid hydrochloride exhibits solubility in various solvents.

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |

| Dimethylformamide (DMF) | ~5 mg/mL | [1] |

Stability in Aqueous Solutions

The stability of 5-ALA in aqueous solutions is highly dependent on pH and temperature. Degradation primarily occurs through a second-order reaction involving dimerization.[4][5] At pH values above 4, the deprotonation of the amino group facilitates cyclization with the ketone group of a neighboring molecule.[6]

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate | Source(s) |

| 2.35 | 50 | Stable for at least 37 days | Negligible | [4] |

| 4.81 | 50 | 257 hours | Slow | [4] |

| 7.42 | 50 | 3.0 hours | Rapid | [4] |

| 7.53 | 37-85 | Decreases with increasing temperature | Increases approximately 1.5 times with each 10°C rise | [4] |

The primary degradation products in aerated solutions are 2,5-dicarboxyethyl-3,6-dihydropyrazine, which is further oxidized to 2,5-dicarboxyethylpyrazine.[6][7] The degradation can be significantly inhibited by maintaining the pH of the aqueous solution below 5 and by purging with an inert gas like nitrogen.[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of ¹³C labeled 5-ALA.

| Spectroscopy | Data Highlights | Source(s) |

| ¹³C NMR (in D₂O) | Chemical shifts are dependent on the specific ¹³C labeling pattern. For the hydrochloride salt, characteristic peaks are observed for the carbonyl, carboxylic acid, and methylene carbons. | [8][9] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the specific isotopomer's molecular weight. | [2] |

| UV/Vis (hydrochloride) | λmax: 265 nm | [1] |

Experimental Protocols

Detailed methodologies are essential for the successful application of ¹³C labeled 5-ALA in research.

Synthesis of ¹³C Labeled 5-Aminolevulinic Acid

The synthesis of ¹³C labeled 5-ALA can be achieved through various routes, often starting from commercially available ¹³C labeled precursors. A general synthetic approach involves the following key steps, which can be adapted based on the desired labeling pattern.[10][11][12][13][14]

General Synthetic Scheme:

-

Preparation of a ¹³C Labeled Precursor: This could involve starting with ¹³C labeled glycine, succinic acid, or other small molecules.

-

Carbon Chain Elongation: A series of organic reactions are employed to build the five-carbon backbone of 5-ALA, incorporating the ¹³C label at the desired position(s).

-

Introduction of Functional Groups: The amino and keto functionalities are introduced at the appropriate positions.

-

Purification: The final product is purified, typically using chromatography techniques.

Example Synthetic Step (Conceptual):

A common strategy involves the condensation of a ¹³C labeled glycine derivative with a suitable three-carbon unit. For instance, N-phthaloyl-[¹³C]-glycinyl chloride can be coupled with a zinc-copper reagent derived from a three-carbon ester, followed by hydrolysis to yield the desired ¹³C labeled 5-ALA.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying 5-ALA from reaction mixtures or biological extracts.[15][16][17][18]

Protocol:

-

Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50W).

-

Column Preparation: Pack a column with the selected resin and equilibrate it with a low pH buffer (e.g., 0.1 M HCl).

-

Sample Loading: Dissolve the crude ¹³C labeled 5-ALA in the equilibration buffer and load it onto the column. 5-ALA will bind to the resin due to its positively charged amino group at low pH.

-

Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound ¹³C labeled 5-ALA by increasing the pH or the ionic strength of the buffer. A common method is to use a gradient of ammonium hydroxide or a salt solution (e.g., NaCl).

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of ¹³C labeled 5-ALA using a suitable method such as thin-layer chromatography or by monitoring the absorbance at a specific wavelength.

-

Desalting and Lyophilization: Pool the fractions containing the purified product, desalt if necessary, and lyophilize to obtain the solid product.

Signaling Pathways and Experimental Workflows

Heme Biosynthesis Pathway

¹³C labeled 5-ALA is a direct precursor in the heme biosynthesis pathway. Administering ¹³C labeled 5-ALA allows for the tracing of its incorporation into downstream porphyrins and ultimately heme. This is invaluable for studying the regulation and potential dysregulation of this critical pathway.[19][20][21][22][23]

Caption: The Heme Biosynthesis Pathway, highlighting the entry of ¹³C labeled 5-ALA.

Experimental Workflow for ¹³C Metabolic Flux Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. ¹³C labeled 5-ALA can be used as a tracer to investigate the flux through the heme biosynthesis pathway and its connections to central carbon metabolism.[24][25][26][27][28]

Caption: A generalized workflow for ¹³C Metabolic Flux Analysis using ¹³C labeled 5-ALA.

Conclusion

¹³C labeled 5-aminolevulinic acid is an indispensable tool for researchers investigating heme biosynthesis and related metabolic pathways. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols, is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive foundation for the effective utilization of ¹³C labeled 5-ALA in a variety of research and development settings.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. hmdb.ca [hmdb.ca]

- 10. repository.lsu.edu [repository.lsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. conductscience.com [conductscience.com]

- 16. research.fredhutch.org [research.fredhutch.org]

- 17. goldbio.com [goldbio.com]

- 18. harvardapparatus.com [harvardapparatus.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Biosynthesis of heme (flowchart) | PDF [slideshare.net]

- 22. Heme Synthesis [library.med.utah.edu]

- 23. microbenotes.com [microbenotes.com]

- 24. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 25. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 26. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 27. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Aminolevulinic Acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), a stable isotope-labeled internal standard crucial for the accurate quantification of 5-Aminolevulinic acid (5-ALA) in various biological matrices. Understanding the fragmentation of this isotopologue is paramount for developing robust and reliable bioanalytical methods in drug development and clinical research.

5-ALA is a key intermediate in the biosynthesis of heme and other tetrapyrroles.[1][2] Its quantification is vital in diagnostics, particularly for porphyrias, and in monitoring photodynamic therapy where 5-ALA is used as a prodrug.[3][4][5][6] The use of stable isotope-labeled internal standards like 5-ALA-¹³C₄ is the gold standard for mass spectrometric quantification, as it compensates for matrix effects and variations in sample processing.

Predicted Mass Spectrometry Fragmentation of 5-Aminolevulinic Acid-¹³C₄

The fragmentation of 5-ALA-¹³C₄ in tandem mass spectrometry (MS/MS) is predicted based on the known fragmentation of unlabeled 5-ALA and its other isotopologues. In positive ion mode electrospray ionization (ESI), 5-ALA readily forms a protonated molecule [M+H]⁺. For 5-ALA-¹³C₄, where four carbon atoms are replaced by ¹³C, the monoisotopic mass of the neutral molecule is 135.07 g/mol . The protonated precursor ion will therefore have a mass-to-charge ratio (m/z) of 136.08.

Collision-induced dissociation (CID) of the [M+H]⁺ ion of 5-ALA typically results in characteristic neutral losses and product ions. The primary fragmentation pathways involve the loss of water (H₂O) and the loss of the carboxyl group (as CO₂ and H₂O).

Based on the fragmentation of unlabeled 5-ALA (precursor ion m/z 132.1), which yields major product ions at m/z 114.1 (loss of H₂O) and m/z 86.1 (loss of H₂O and CO), we can predict the corresponding fragments for 5-ALA-¹³C₄. The positions of the four ¹³C atoms will influence the m/z of the resulting product ions. Assuming the ¹³C labels are on the carbon backbone excluding the carboxyl carbon, the following transitions are expected.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 136.08 | 118.08 | H₂O | [¹³C₄C₁H₈NO₂]⁺ |

| 136.08 | 90.08 | H₂O + CO | [¹³C₄C₁H₈N]⁺ |

| 136.08 | 72.07 | H₂O + CO₂ | [¹³C₃C₁H₈N]⁺ |

Experimental Protocol for LC-MS/MS Analysis

The following is a representative experimental protocol for the analysis of 5-ALA and its ¹³C₄-labeled internal standard in a biological matrix such as plasma or urine. This protocol is a composite based on established methods.[3][7][8]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or urine, add 200 µL of ice-cold acetonitrile containing the internal standard, 5-Aminolevulinic acid-¹³C₄.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 2% B, increasing to 98% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

5-Aminolevulinic acid: 132.1 > 114.1 (Quantifier), 132.1 > 86.1 (Qualifier)

-

5-Aminolevulinic acid-¹³C₄: 136.1 > 118.1 (Quantifier), 136.1 > 90.1 (Qualifier)

-

-

Collision Energy: Optimized for each transition, typically in the range of 10-25 eV.

Heme Biosynthesis Pathway

5-Aminolevulinic acid is the first committed step in the heme biosynthesis pathway, also known as the porphyrin pathway. The synthesis of 5-ALA itself can occur via two different pathways: the Shemin pathway (C4 pathway) in non-photosynthetic eukaryotes and α-proteobacteria, and the C5 pathway in plants, algae, and most bacteria.[1][2] Exogenously administered 5-ALA bypasses the rate-limiting step of its own synthesis, leading to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, a principle utilized in photodynamic therapy.[9]

Caption: The Heme Biosynthesis Pathway.

Experimental Workflow for LC-MS/MS Quantification

The overall workflow for the quantification of 5-ALA using 5-ALA-¹³C₄ as an internal standard involves several key steps from sample collection to data analysis.

Caption: LC-MS/MS quantification workflow.

This guide provides a foundational understanding of the mass spectrometric behavior of 5-Aminolevulinic acid-¹³C₄ and its application in quantitative bioanalysis. The provided experimental protocol serves as a starting point for method development, which should be further optimized and validated for specific applications.

References

- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminolevulinic acid - Wikipedia [en.wikipedia.org]

- 3. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Application of 13C4-ALA as a Metabolic Tracer in Heme Synthesis

Disclaimer: Direct research literature specifically detailing the use of 13C4-5-aminolevulinic acid (13C4-ALA) as a metabolic tracer is limited in publicly accessible databases. This guide is therefore constructed based on established principles of metabolic flux analysis (MFA) using stable isotope tracers, extensive research on the heme biosynthesis pathway, and studies utilizing other isotopically labeled forms of ALA (e.g., [1,2-13C]-ALA and [5-13C]-ALA). The experimental protocols and data presented are illustrative and based on methodologies reported for similar metabolic tracing studies.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the application of stable isotope tracers for studying metabolic pathways. Specifically, it explores the potential of 13C4-labeled 5-aminolevulinic acid (13C4-ALA) as a tracer for elucidating the dynamics of the heme biosynthesis pathway.

Introduction to Metabolic Tracing with 13C-Labeled Substrates

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1] It relies on the use of stable isotope-labeled substrates, such as those enriched with Carbon-13 (13C), as tracers.[2] When cells are cultured in the presence of a 13C-labeled nutrient, the labeled atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative contributions of different metabolic pathways to their production.[3][4]

The choice of tracer is critical and dictates the specific pathways that can be interrogated.[5][6] While [U-13C]-glucose and [U-13C]-glutamine are commonly used to probe central carbon metabolism, specifically labeled tracers can provide more detailed information about particular reactions.[5][7] 5-aminolevulinic acid (ALA) is a key precursor in the heme biosynthesis pathway, and the use of 13C-labeled ALA can offer precise insights into the flux of this essential pathway.[8]

The Heme Biosynthesis Pathway

Heme is a crucial prosthetic group for a variety of proteins, including hemoglobin, myoglobin, and cytochromes.[9] Its synthesis is a well-defined eight-step enzymatic pathway that occurs in both the mitochondria and the cytosol. The pathway begins with the condensation of glycine and succinyl-CoA to form ALA. Exogenously supplied ALA can also be taken up by cells and enter the pathway, bypassing the initial rate-limiting step.[10] This makes labeled ALA an excellent tracer for studying the subsequent steps of heme synthesis.

Two molecules of ALA condense to form porphobilinogen. Four molecules of porphobilinogen are then sequentially used to build the tetrapyrrole ring structure, which undergoes a series of modifications to ultimately form protoporphyrin IX (PpIX).[9] In the final step, ferrous iron is inserted into the center of the PpIX ring by the enzyme ferrochelatase to produce heme.

Below is a diagram illustrating the key stages of the heme biosynthesis pathway and the incorporation of 13C4-ALA.

Caption: Heme biosynthesis pathway with 13C4-ALA tracer.

Experimental Design and Protocols

A typical experiment to trace the metabolism of 13C4-ALA involves cell culture, incubation with the tracer, metabolite extraction, and analysis by mass spectrometry.

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of 13C4-ALA. The optimal concentration and incubation time should be determined empirically for each cell type and experimental question.

-

Time Course: For kinetic studies, harvest cells at multiple time points after the introduction of the tracer. For steady-state analysis, a single time point after isotopic equilibrium has been reached is sufficient.[11]

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lysis and Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

-

Harvesting: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Mass Spectrometry Analysis

The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

GC-MS: Requires derivatization of the metabolites to make them volatile. This method offers excellent chromatographic separation and is well-suited for the analysis of many central carbon metabolites.

-

LC-MS: Does not require derivatization and is suitable for a broader range of metabolites, including those that are thermally labile.

The mass spectrometer is used to measure the mass-to-charge ratio (m/z) of the metabolites and their fragments, allowing for the determination of the mass isotopomer distribution (MID).

Below is a workflow diagram for a typical 13C4-ALA tracing experiment.

Caption: Experimental workflow for 13C4-ALA tracing.

Data Analysis and Interpretation

The raw data from the mass spectrometer consists of mass spectra for each detected metabolite. This data is processed to determine the fractional abundance of each mass isotopomer (M0, M+1, M+2, etc.). The labeling pattern of downstream metabolites can then be used to infer the activity of the heme synthesis pathway.

For example, since eight molecules of ALA are required to form one molecule of protoporphyrin IX, the incorporation of 13C4-ALA would be expected to produce a range of labeled PpIX species, with the most abundant labeled form being M+32 (8 x 4). The relative abundance of these different labeled species can provide a quantitative measure of the flux through the pathway.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data that could be obtained from a 13C4-ALA tracing experiment in a cancer cell line.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) |

| 5-Aminolevulinic Acid | M+0 | 10.5 |

| M+4 | 89.5 | |

| Porphobilinogen | M+0 | 2.1 |

| M+4 | 15.3 | |

| M+8 | 82.6 | |

| Protoporphyrin IX | M+0 | 5.2 |

| M+4 | 3.1 | |

| M+8 | 4.5 | |

| M+12 | 7.8 | |

| M+16 | 12.4 | |

| M+20 | 18.9 | |

| M+24 | 25.3 | |

| M+28 | 16.7 | |

| M+32 | 6.1 |

Conclusion

The use of 13C4-ALA as a metabolic tracer holds significant promise for advancing our understanding of heme biosynthesis. By providing a means to quantitatively measure the flux through this critical pathway, it can enable researchers to investigate the effects of genetic mutations, disease states, and therapeutic interventions on heme metabolism. The experimental and analytical techniques outlined in this guide provide a framework for conducting such studies and for interpreting the resulting data. As our ability to synthesize specifically labeled tracers and our analytical capabilities continue to improve, the application of stable isotope tracing in metabolic research will undoubtedly continue to expand.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bmrb.io [bmrb.io]

- 9. Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differentiation-specific increase in ALA-induced protoporphyrin IX accumulation in primary mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using 5-Aminolevulinic Acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA) is a naturally occurring non-proteinogenic amino acid that serves as the initial committed precursor in the tetrapyrrole biosynthesis pathway, leading to the production of essential molecules like heme, chlorophyll, and vitamin B12. In mammalian cells, the administration of exogenous 5-ALA bypasses the rate-limiting step catalyzed by ALA synthase, resulting in the accumulation of downstream metabolites, most notably the photosensitizer and fluorophore Protoporphyrin IX (PpIX). This phenomenon is particularly pronounced in cancer cells, which often exhibit altered heme metabolism, forming the basis for 5-ALA's clinical use in fluorescence-guided surgery and photodynamic therapy (PDT).

Stable isotope tracing is a powerful technique for the quantitative analysis of metabolic pathways. By replacing naturally abundant ¹²C atoms with the heavy isotope ¹³C in a substrate, researchers can trace the metabolic fate of its carbon atoms through biochemical networks. 5-Aminolevulinic acid labeled with four carbon-13 isotopes (5-ALA-¹³C₄) is a sophisticated tracer designed to provide a detailed and quantitative understanding of heme biosynthesis dynamics. This guide outlines the core applications, experimental protocols, and data analysis workflows for utilizing 5-ALA-¹³C₄ in exploratory research, offering a precise tool to investigate cellular metabolism in health and disease.

Core Applications of 5-ALA-¹³C₄

The primary utility of 5-ALA-¹³C₄ lies in its ability to function as a specific probe for the heme biosynthesis pathway. Its applications are crucial in fundamental biology, oncology, and pharmacology.

-

Metabolic Flux Analysis (MFA) of Heme Biosynthesis: The central application of 5-ALA-¹³C₄ is to quantify the rate, or flux, of reactions within the heme synthesis pathway. By measuring the rate of incorporation of ¹³C atoms from the tracer into downstream metabolites like PpIX and heme, researchers can build precise quantitative models of pathway activity. This allows for the identification of metabolic bottlenecks or points of dysregulation, which is particularly relevant in cancer research where heme metabolism is often rewired.

-

Investigating Cancer-Specific Metabolism: Many tumor cells exhibit a higher uptake of 5-ALA and an increased conversion to PpIX compared to healthy tissue. Using 5-ALA-¹³C₄ allows for the precise quantification of these metabolic differences. This can help elucidate the underlying enzymatic dysregulations (e.g., decreased ferrochelatase activity) that lead to selective PpIX accumulation, providing insights that can be leveraged for improving diagnostic and therapeutic strategies.

-

Pharmacodynamic and Mechanism-of-Action Studies: For drug candidates that target the heme pathway, 5-ALA-¹³C₄ serves as an invaluable tool. It can be used to quantify how a therapeutic agent alters metabolic flux through the pathway, confirming its mechanism of action and providing a quantitative measure of its target engagement and efficacy within cells.

-

Studying Porphyrias and Heme-Related Disorders: In the context of genetic disorders of heme synthesis (porphyrias), 5-ALA-¹³C₄ can be used in cellular or animal models to study the metabolic consequences of specific enzyme deficiencies, offering a dynamic view that complements static metabolite measurements.

Signaling and Metabolic Pathways

5-ALA is the first committed molecule in the heme biosynthesis pathway, a fundamental process occurring partially in the mitochondria and partially in the cytosol. Exogenous 5-ALA-¹³C₄ is actively transported into the cell and enters this pathway, providing a direct tracer for its activity.

Experimental Protocols

A successful ¹³C tracer study requires careful planning and execution, from cell culture to data analysis. The following protocols provide a detailed methodology for a typical in vitro experiment using 5-ALA-¹³C₄.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the procedure for labeling cultured mammalian cells with 5-ALA-¹³C₄ to achieve isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites becomes constant.

Materials:

-

Mammalian cell line of interest (e.g., U87 glioblastoma, MCF-7 breast cancer)

-

Standard cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

5-Aminolevulinic acid-¹³C₄ (hydrochloride salt)

-

Cell culture flasks or plates

Procedure:

-

Cell Seeding: Culture cells in standard medium until they reach approximately 70-80% confluency. Seed the cells into experimental culture plates (e.g., 6-well plates) at a density that will allow for sufficient growth during the labeling period without reaching over-confluency.

-

Preparation of Labeling Medium: Prepare the experimental medium by dissolving 5-ALA-¹³C₄ in the standard culture medium to the desired final concentration (typically 0.1-1.0 mM). Warm the medium to 37°C before use.

-

Labeling: Aspirate the standard growth medium from the cells. Wash the cell monolayer once with pre-warmed sterile PBS. Add the pre-warmed 5-ALA-¹³C₄ labeling medium to the cells.[1]

-

Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. For the heme pathway, the time required depends on the turnover rate of PpIX and heme. An initial time-course experiment (e.g., collecting samples at 2, 4, 8, and 12 hours) is recommended to determine the optimal labeling time for the specific cell line.[2]

Protocol 2: Metabolic Quenching and Metabolite Extraction

This step is critical to instantly halt all enzymatic activity, preserving the isotopic labeling pattern of the metabolites at the time of collection.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Pre-chilled (-80°C) 80% methanol (LC-MS grade)

-

Cell scrapers

-

Dry ice

-

Refrigerated centrifuge (4°C)

Procedure:

-

Quenching: Place the culture plate on a bed of dry ice to cool it rapidly. Aspirate the labeling medium.

-

Washing: Immediately wash the cells with an adequate volume of ice-cold 0.9% NaCl to remove any remaining extracellular tracer. Aspirate the wash solution completely and swiftly.[1]

-

Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate into a pre-chilled microcentrifuge tube.[1]

-

Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.

-

Metabolite Collection: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[1] Transfer the supernatant, which contains the polar metabolites including porphyrin precursors, to a new tube. The pellet can be saved for protein or DNA analysis.

-

Sample Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the abundance and mass isotopologue distributions (MIDs) of labeled metabolites due to its high sensitivity and specificity.[3][4]

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC method (e.g., 50% methanol).

-

Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a reversed-phase C18 column) to separate the metabolites. A gradient elution using mobile phases such as water with formic acid and acetonitrile or methanol with formic acid is commonly used for porphyrin analysis.[5][6]

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. For each metabolite of interest (e.g., PpIX), develop a Multiple Reaction Monitoring (MRM) method.

-

Since 5-ALA has 5 carbons and PpIX is formed from 8 molecules of 5-ALA, the ¹³C₄-labeling will result in a complex distribution of labeled PpIX isotopologues. The mass spectrometer will be set to detect the precursor ion of each isotopologue and its characteristic product ion.

-

For PpIX (unlabeled M.W. ~562.7 g/mol ), the mass will increase based on the number of ¹³C atoms incorporated. With a ¹³C₄-ALA tracer, each ALA unit contributes 4 labeled carbons. The resulting PpIX molecules can contain a range of ¹³C atoms (from 0 to 32), leading to a distribution of mass isotopologues (M+0, M+4, M+8, etc.).

-

-

Data Acquisition: Acquire the intensity data for each mass isotopologue across the chromatographic peak.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis must be processed to yield meaningful biological information. This involves determining the mass isotopologue distribution (MID) for each metabolite and using this information to calculate metabolic fluxes.

Quantitative Data Tables

The results of these studies are quantitative and can be summarized in tables for clear comparison.

Table 1: Example Pharmacokinetic Parameters of 5-ALA in Plasma Following Different Administration Routes (Note: This data is adapted from studies using unlabeled 5-ALA to provide context for typical pharmacokinetic behavior.)

| Administration Route | Dose | Tmax (hours) | Cmax | Terminal Half-Life (hours) | Reference |

| Oral | 40 mg/kg | ~0.5 | 32 mg/L | ~0.75 | [3] |

| Intravenous | 100 mg (single) | - | - | ~0.75 | [7] |

| Intravesical | 1.328 g | ~0.6 | 340 ng/mL | ~0.79 | [8] |

Table 2: Hypothetical Mass Isotopologue Distribution (MID) of Protoporphyrin IX in U87 Glioblastoma Cells after 8-hour Incubation with 1 mM 5-ALA-¹³C₄

| Mass Isotopologue | Number of ¹³C Atoms | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) |

| M+0 | 0 | 5.2 | 2.5 |

| M+4 | 4 | 8.9 | 6.1 |

| M+8 | 8 | 15.4 | 12.5 |

| M+12 | 12 | 22.1 | 19.1 |

| M+16 | 16 | 25.3 | 24.2 |

| M+20 | 20 | 16.5 | 18.8 |

| M+24 | 24 | 5.1 | 12.6 |

| M+28 | 28 | 1.3 | 3.5 |

| M+32 | 32 | 0.2 | 0.7 |

(Note: Corrected values account for the natural abundance of ¹³C and other isotopes. The distribution reflects the pool of newly synthesized PpIX from the tracer mixed with the pre-existing unlabeled pool.)

Table 3: Example of Calculated Metabolic Fluxes in the Heme Pathway (Note: Fluxes are hypothetical, presented in arbitrary units relative to the 5-ALA uptake rate, and illustrate the typical output of an MFA study.)

| Metabolic Reaction | Control Cells (Relative Flux) | Drug-Treated Cells (Relative Flux) | Fold Change |

| 5-ALA Uptake | 100 | 100 | 1.0 |

| PpIX Synthesis (PPOX) | 85.2 ± 4.1 | 88.3 ± 5.2 | 1.04 |

| Heme Synthesis (FECH) | 79.5 ± 3.8 | 35.1 ± 2.9 | 0.44 |

| PpIX Accumulation/Export | 5.7 ± 0.9 | 53.2 ± 4.5 | 9.33 |

Data Analysis Workflow

-

Peak Integration: Integrate the chromatographic peaks for all detected mass isotopologues of each metabolite.

-

Correction for Natural Isotope Abundance: The raw MIDs must be corrected to remove the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This is a critical step for accurate flux calculation.[9]

-

Flux Calculation: Use specialized software (e.g., INCA, Metran, WUFlux) to fit the corrected MIDs to a metabolic network model. The software uses iterative algorithms to estimate the intracellular flux values that best reproduce the experimentally measured MIDs.[8][10]

-

Statistical Analysis: Perform statistical analyses to determine the confidence intervals for the calculated fluxes and to assess the goodness-of-fit of the model.

Conclusion

Exploratory studies using 5-Aminolevulinic acid-¹³C₄ provide an exceptionally precise and quantitative method for investigating the dynamics of the heme biosynthesis pathway. By combining stable isotope labeling with modern mass spectrometry and computational modeling, researchers can move beyond static measurements of metabolite concentrations to map the functional activity of this crucial metabolic network. This technical guide provides the foundational framework for designing and executing such studies, which hold significant promise for advancing our understanding of cancer metabolism, developing novel therapeutics, and exploring the pathophysiology of heme-related diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. ashpublications.org [ashpublications.org]

- 4. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

The Cornerstone of Metabolic Inquiry: A Technical Guide to 13C4-ALA Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of utilizing uniformly labeled 13C-Alanine (13C3-ALA) in isotope tracing studies. As a central player in cellular metabolism, alanine serves as a powerful probe for elucidating the intricate network of metabolic pathways that are often reprogrammed in disease states, particularly in cancer. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and data interpretation strategies for researchers employing stable isotope-resolved metabolomics (SIRM) to advance our understanding of cellular physiology and to accelerate drug discovery and development.

Core Principles of 13C3-Alanine Isotope Tracing

Stable isotope tracing with 13C3-Alanine is a robust analytical technique used to track the metabolic fate of this key non-essential amino acid within a biological system. The core principle involves introducing alanine, in which all three carbon atoms are replaced with the stable isotope 13C, into cell culture or in vivo models. As the cells metabolize the "heavy" alanine, the 13C atoms are incorporated into a variety of downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the enrichment of 13C in these metabolites. This allows for the precise measurement of metabolic fluxes—the rates of metabolic reactions—through key cellular pathways.

Alanine is readily converted to pyruvate, placing it at a critical crossroads of central carbon metabolism.[1] By tracing the path of the 13C label from alanine, researchers can gain quantitative insights into several fundamental metabolic processes:

-

Glycolysis and Gluconeogenesis: The conversion of alanine to pyruvate directly links it to the final product of glycolysis and a key substrate for gluconeogenesis, the process of synthesizing glucose.[2] Tracing 13C from alanine into glucose can quantify the rate of gluconeogenesis.[2]

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from alanine can enter the TCA cycle through two primary routes:

-

Pyruvate Dehydrogenase (PDH): This enzyme converts pyruvate to acetyl-CoA, which then enters the TCA cycle.

-

Pyruvate Carboxylase (PC): This anaplerotic reaction converts pyruvate to oxaloacetate, replenishing TCA cycle intermediates.[2]

-

-

Amino Acid Metabolism: The carbon skeleton of alanine can be traced into other amino acids, such as aspartate and glutamate, which are closely linked to the TCA cycle.[3]

Data Presentation: Unveiling Metabolic Fluxes

The quantitative output of a 13C3-ALA tracing experiment is typically represented as a mass isotopomer distribution (MID). The MID for a given metabolite details the fractional abundance of each of its isotopologues (molecules that differ only in their isotopic composition). This data provides a detailed "fingerprint" of the metabolic pathways that were active in the production of that metabolite.

Below are illustrative tables summarizing the kind of quantitative data that can be obtained from a 13C3-ALA tracing experiment in cancer cells.

Table 1: Mass Isotopomer Distribution of Key Metabolites Following [U-13C3]Alanine Labeling

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 10.5 | 5.2 | 1.8 | 82.5 | - | - | - |

| Lactate | 12.3 | 6.1 | 2.0 | 79.6 | - | - | - |

| Citrate | 35.1 | 10.2 | 25.5 | 15.8 | 8.3 | 5.1 | - |

| α-Ketoglutarate | 40.2 | 12.1 | 18.3 | 14.5 | 14.9 | - | - |

| Succinate | 45.8 | 15.3 | 20.1 | 10.5 | 8.3 | - | - |

| Fumarate | 46.2 | 15.5 | 19.8 | 10.2 | 8.3 | - | - |

| Malate | 45.5 | 15.1 | 19.9 | 11.0 | 8.5 | - | - |

| Aspartate | 42.1 | 13.7 | 18.2 | 14.0 | 12.0 | - | - |

| Glutamate | 38.9 | 11.8 | 17.5 | 15.2 | 16.6 | - | - |

Note: Data are hypothetical and serve as an example of typical results. M+n represents the isotopologue with 'n' 13C atoms.

Table 2: Calculated Metabolic Fluxes from 13C3-Alanine Tracing Data

| Metabolic Flux | Relative Flux Rate (Normalized to Alanine Uptake) |

| Alanine Uptake | 100.0 |

| Pyruvate from Alanine | 95.2 |

| Lactate Secretion | 45.8 |

| PDH Flux | 30.1 |

| PC Flux | 19.3 |

| TCA Cycle Flux (Citrate Synthase) | 49.4 |

| Glutamate Production | 15.7 |

| Aspartate Production | 10.2 |

Note: Data are hypothetical and derived from MID analysis, providing a quantitative snapshot of cellular metabolism.

Experimental Protocols

A successful 13C3-ALA isotope tracing experiment requires meticulous attention to detail at each stage, from cell culture to data analysis. The following protocols provide a general framework for conducting such experiments with adherent mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of labeling. Culture the cells in a standard growth medium.

-

Preparation of Labeling Medium: Prepare a labeling medium using a base medium that lacks alanine. Supplement this medium with [U-13C3]L-alanine at a concentration similar to that of alanine in the standard medium. Other necessary components, such as dialyzed fetal bovine serum (dFBS), glucose, and glutamine, should also be added.

-

Initiation of Labeling: When cells reach the desired confluency, aspirate the standard growth medium.

-

Washing: Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled alanine.[4]

-

Labeling: Add the pre-warmed 13C3-alanine labeling medium to each well and incubate the cells for a predetermined time course to allow for the incorporation of the tracer and to reach a metabolic steady state.

Protocol 2: Metabolite Extraction

-

Quenching Metabolism: To halt metabolic activity instantaneously, remove the plates from the incubator, aspirate the labeling medium, and immediately add ice-cold 80% methanol (-80°C) to each well.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellets can be stored at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common method is silylation using reagents like MTBSTFA.

-

Reconstitution (for LC-MS): For liquid chromatography-mass spectrometry (LC-MS), reconstitute the dried metabolite extract in a suitable solvent, such as a mixture of water and methanol.

-

Instrumental Analysis: Analyze the prepared samples using a GC-MS or LC-MS system to separate and detect the labeled metabolites.

-

Data Acquisition: Acquire full scan mass spectra to determine the mass isotopomer distributions of the metabolites of interest.

-

Data Analysis: Process the raw data to identify metabolite peaks and integrate their areas. Correct the MIDs for the natural abundance of 13C. Use specialized software to calculate metabolic fluxes from the corrected MIDs and other measured rates (e.g., nutrient uptake and secretion).[4]

Mandatory Visualizations

Metabolic Pathways

The following diagram illustrates the central metabolic pathways traced by 13C3-Alanine.

Caption: Metabolic fate of 13C3-Alanine in central carbon metabolism.

Experimental Workflow

The general workflow for a 13C3-Alanine metabolic tracing experiment is depicted below.

Caption: General workflow for a 13C Metabolic Flux Analysis experiment.

Signaling Pathways

Alanine metabolism can influence key cellular signaling pathways, such as the mTOR and TNF-α pathways, thereby linking metabolic status to cell growth, proliferation, and inflammation.

Alanine and mTOR Signaling

Amino acids, including alanine, are known to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[5]

Caption: Alanine's role in the activation of the mTORC1 signaling pathway.

Alanine Metabolism and TNF-α Signaling

Recent studies suggest a crosstalk between alanine metabolism and TNF-α signaling, particularly through TNFR1, which may preferentially utilize alanine metabolism for energy to fuel its inflammatory responses.

Caption: Crosstalk between TNF-α signaling and alanine metabolism.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Innovative Applications of 5-Aminolevulinic Acid-¹³C₄ in Basic Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the utility of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄) as a stable isotope tracer for investigating the heme biosynthesis pathway. It provides a technical overview of its applications in metabolic flux analysis, cancer research, and neurobiology, complete with experimental protocols and quantitative data frameworks.

Introduction: The Convergence of Heme Biology and Stable Isotope Tracing

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and the initial committed precursor in the tetrapyrrole biosynthesis pathway, leading to the production of essential molecules like heme, chlorophyll, and vitamin B12.[1][2] In mammalian cells, the pathway begins in the mitochondria with the formation of 5-ALA, which is then converted through a series of enzymatic steps into Protoporphyrin IX (PpIX). The final step involves the insertion of ferrous iron into PpIX by the enzyme ferrochelatase (FECH) to form heme.[3][4]

The unique metabolism of 5-ALA in certain pathological states, particularly in cancer, has been exploited for clinical applications. Exogenously administered 5-ALA leads to a preferential accumulation of the fluorescent metabolite PpIX in tumor cells, a phenomenon leveraged in fluorescence-guided surgery (FGS) and photodynamic therapy (PDT).[5][6][7][8][9] This selectivity is often attributed to altered enzymatic activity, such as decreased ferrochelatase function, within malignant cells.[8][10]

Stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, enabling precise quantification of metabolic fluxes.[11][12] By replacing standard ¹²C atoms with the heavy isotope ¹³C, researchers can follow the metabolic fate of a substrate using mass spectrometry. The use of 5-ALA labeled with four ¹³C atoms (5-ALA-¹³C₄) offers a highly specific and quantitative tool to probe the dynamics of the heme synthesis pathway in unprecedented detail. This guide explores the innovative applications of this tracer in basic research.

Core Application: Metabolic Flux Analysis of the Heme Biosynthesis Pathway

The primary application of 5-ALA-¹³C₄ is to serve as a tracer for quantifying the rate of heme synthesis and identifying metabolic bottlenecks within the pathway. When cells are supplied with 5-ALA-¹³C₄, the four labeled carbons are incorporated into each subsequent intermediate, including PpIX and heme. By measuring the rate of ¹³C₄ enrichment in the heme pool over time, a direct calculation of the heme synthesis rate can be achieved.

This approach is analogous to studies that have used other labeled precursors, such as [2-¹³C]glycine, to measure hemoglobin synthesis rates.[13] However, 5-ALA is a more specific precursor for this pathway, as glycine is involved in numerous other metabolic processes.[3]

Quantitative Data: Time-Course of Heme Enrichment

A typical experiment involves incubating cells with 5-ALA-¹³C₄ and harvesting them at various time points. Mass spectrometry is then used to measure the ratio of labeled (M+4) to unlabeled (M+0) heme.

| Time Point (Hours) | Cell Type | 5-ALA-¹³C₄ Conc. (mM) | Heme M+4 / (M+0 + M+4) Ratio (%) [Mean ± SD] | Calculated Heme Synthesis Rate (pmol/mg protein/hr) |

| 2 | Glioblastoma (U87) | 1 | 8.2 ± 0.9 | 41.0 |

| 4 | Glioblastoma (U87) | 1 | 16.5 ± 1.5 | 41.3 |

| 8 | Glioblastoma (U87) | 1 | 32.8 ± 2.1 | 41.0 |

| 12 | Glioblastoma (U87) | 1 | 49.1 ± 3.0 | 40.9 |

| 2 | Normal Astrocytes | 1 | 15.1 ± 1.2 | 75.5 |

| 4 | Normal Astrocytes | 1 | 30.5 ± 2.5 | 76.3 |

| 8 | Normal Astrocytes | 1 | 60.2 ± 4.1 | 75.3 |

| 12 | Normal Astrocytes | 1 | 85.3 ± 5.5 | 71.1 |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Quantifying Heme Synthesis Rate

This protocol outlines the key steps for a metabolic labeling experiment using 5-ALA-¹³C₄.

1. Cell Culture and Labeling: a. Plate cells (e.g., U87 glioblastoma or primary neurons) to achieve 70-80% confluency on the day of the experiment. b. Prepare labeling medium by supplementing standard culture medium with a known concentration of 5-ALA-¹³C₄ (e.g., 1 mM). c. Aspirate the standard medium, wash cells once with PBS, and add the labeling medium. d. Incubate cells for designated time points (e.g., 0, 2, 4, 8, 12 hours).

2. Cell Harvesting and Heme Extraction: a. At each time point, place the culture dish on ice and aspirate the labeling medium. b. Wash cells twice with ice-cold PBS. c. Lyse the cells using a suitable buffer (e.g., CelLytic M) and collect the lysate.[14] d. Determine the protein concentration of an aliquot of the lysate using a BCA assay for normalization.[14] e. Extract heme from the remaining lysate using an established method, such as an acetone/HCl/water solution followed by separation in diethyl ether.[3][14]

3. Sample Preparation for Mass Spectrometry: a. Dry the extracted heme sample under a stream of nitrogen. b. Reconstitute the sample in a solvent appropriate for the chosen analytical method (e.g., 50% acetonitrile with 0.1% formic acid for LC-MS).

4. LC-MS/MS Analysis: a. Inject the sample into a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive Orbitrap). b. Use a C18 column for chromatographic separation of heme.[15] c. Set the mass spectrometer to acquire data in full scan mode to detect both unlabeled (M+0) and labeled (M+4) heme. d. Confirm the identity of the heme peak by its accurate mass and retention time compared to a standard.

5. Data Analysis: a. Integrate the peak areas for the M+0 and M+4 isotopologues of heme. b. Calculate the isotopic enrichment (fraction of labeled heme) at each time point. c. The rate of incorporation (slope of the enrichment curve over the initial linear phase) is used to determine the fractional synthesis rate. d. Calculate the absolute heme synthesis rate by multiplying the fractional rate by the total cellular heme pool size (determined separately).

Application in Cancer Research: Probing Dysregulated Heme Metabolism

A hallmark of many high-grade gliomas is the accumulation of PpIX upon 5-ALA administration, which forms the basis of fluorescence-guided surgery.[7][8] This phenomenon suggests a disruption in the heme synthesis pathway, most commonly attributed to reduced FECH activity.[8] 5-ALA-¹³C₄ provides a direct method to test this hypothesis and quantify the degree of pathway disruption. By simultaneously measuring the levels of labeled PpIX-¹³C₄ and Heme-¹³C₄, researchers can calculate a product/precursor ratio, which serves as a functional readout of FECH activity.

Quantitative Data: Metabolite Ratios in Cancer vs. Control Cells

This table illustrates hypothetical data comparing metabolite abundance after a fixed incubation period with 5-ALA-¹³C₄.

| Cell Line | Condition | Labeled Metabolite | Relative Abundance (Peak Area, Normalized) [Mean ± SD] | [Heme-¹³C₄] / [PpIX-¹³C₄] Ratio |

| U87 (Glioblastoma) | 5-ALA-¹³C₄ (8 hr) | PpIX-¹³C₄ | 1,540,000 ± 180,000 | 0.21 |

| U87 (Glioblastoma) | 5-ALA-¹³C₄ (8 hr) | Heme-¹³C₄ | 325,000 ± 45,000 | |

| NHA (Normal Human Astrocytes) | 5-ALA-¹³C₄ (8 hr) | PpIX-¹³C₄ | 95,000 ± 15,000 | 7.89 |

| NHA (Normal Human Astrocytes) | 5-ALA-¹³C₄ (8 hr) | Heme-¹³C₄ | 750,000 ± 90,000 |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Assessing FECH Activity in Cancer Cells

This protocol is a modification of the one described in Section 2.2, focusing on relative metabolite quantification.

1. Cell Culture and Labeling: a. Culture cancer cells (e.g., U87) and a corresponding normal cell line (e.g., NHA) under identical conditions. b. Incubate both cell lines with 1 mM 5-ALA-¹³C₄ for a fixed period (e.g., 8 hours), which should be sufficient for PpIX to accumulate in cancer cells.[16]

2. Metabolite Extraction: a. Harvest cells as described previously (Section 2.2, steps 2a-2c). b. Extract both heme and its porphyrin precursors using a method suitable for both, such as an acidic acetone solution.[15]

3. LC-MS/MS Analysis: a. Utilize a chromatographic method capable of separating PpIX and heme. b. Set the mass spectrometer to perform targeted analysis using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for the M+4 isotopologues of both PpIX and heme to maximize sensitivity.

4. Data Analysis: a. Integrate the peak areas for PpIX-¹³C₄ and Heme-¹³C₄. b. Normalize these values to the total protein content of the sample. c. Calculate the ratio of normalized Heme-¹³C₄ to PpIX-¹³C₄ for both the cancer and control cell lines. A significantly lower ratio in the cancer cell line provides strong evidence for reduced FECH activity.

Application in Neurobiology: Tracking Heme Dynamics in Neurons

Heme is critical for neuronal function, acting as a prosthetic group for proteins involved in oxygen transport and electron transport chains. Heme deficiency has been linked to neuronal damage.[14] 5-ALA-¹³C₄ can be used as a tool to investigate the dynamics of heme synthesis and turnover in neuronal cells in response to various stimuli, such as oxidative stress, hypoxia, or neurotoxins. This allows researchers to explore the role of heme metabolism in both normal neuronal physiology and in the pathology of neurodegenerative diseases.

Experimental Protocol: Measuring Heme Turnover in Primary Neurons

This protocol describes a pulse-chase experiment to measure the rate of heme degradation.

1. Primary Neuron Culture: a. Isolate and culture primary neurons from a suitable model (e.g., embryonic rat cortex). b. Allow neurons to mature in culture for a specified period (e.g., 7-10 days).

2. Pulse Labeling: a. Replace the culture medium with a labeling medium containing 1 mM 5-ALA-¹³C₄ for a "pulse" period sufficient to achieve significant labeling of the heme pool (e.g., 12 hours).

3. Chase Period: a. After the pulse, aspirate the labeling medium, wash the cells thoroughly with PBS, and replace it with a "chase" medium (standard culture medium without the labeled tracer). b. Harvest sets of neurons at various time points during the chase (e.g., 0, 6, 12, 24, 48 hours).

4. Analysis: a. Extract heme and analyze the abundance of Heme-¹³C₄ at each time point using LC-MS/MS as described in Section 2.2. b. The rate of decline in the Heme-¹³C₄ signal over time reflects the heme turnover/degradation rate. This can be compared between control neurons and those treated with a neurotoxin or other stimulus during the chase period.

Conclusion and Future Perspectives

5-Aminolevulinic acid-¹³C₄ is a powerful and highly specific research tool poised to significantly advance our understanding of heme metabolism. Its applications extend from fundamental metabolic flux analysis to providing critical insights into the pathophysiology of diseases like cancer and neurodegeneration. By enabling precise quantification of metabolite flux, 5-ALA-¹³C₄ can validate longstanding hypotheses about enzymatic dysregulation in tumors and uncover novel metabolic vulnerabilities. Future research may see this tracer used in in-vivo animal models to study systemic heme dynamics and to non-invasively assess the metabolic state of tumors, further bridging the gap between basic research and clinical application.

References

- 1. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current and Future Applications of 5-Aminolevulinic Acid in Neurosurgical Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Aminolevulinic acid-based photodynamic detection and therapy of brain tumors (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review [mdpi.com]

- 11. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Utilizing 5-Aminolevulinic Acid-¹³C₄ for Studying the Heme Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin, is a fundamental molecule essential for a myriad of biological processes, including oxygen transport, cellular respiration, and drug metabolism. The intricate and highly regulated heme biosynthesis pathway involves a series of enzymatic reactions occurring in both the mitochondria and cytoplasm. Dysregulation of this pathway is implicated in a range of pathological conditions, from inherited porphyrias to cancer. Consequently, the ability to accurately trace and quantify the flux through this pathway is of paramount importance for both basic research and the development of novel therapeutic interventions.

5-Aminolevulinic acid (5-ALA), a key precursor in the heme biosynthesis pathway, serves as an invaluable tool for these investigations. By employing isotopically labeled 5-ALA, such as 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), researchers can introduce a traceable metabolic tag. This stable isotope-labeled precursor is processed by the cellular machinery in the same manner as its unlabeled counterpart. The incorporation of the ¹³C atoms into downstream intermediates and ultimately into the final heme molecule allows for their sensitive and specific detection and quantification using mass spectrometry. This technical guide provides a comprehensive overview of the application of 5-ALA-¹³C₄ for studying the heme biosynthesis pathway, complete with detailed experimental protocols, data presentation strategies, and visual diagrams to facilitate a deeper understanding of the underlying principles and methodologies.

The Heme Biosynthesis Pathway

The synthesis of heme is a well-characterized eight-step enzymatic process that commences in the mitochondria, proceeds to the cytoplasm, and is completed back in the mitochondria. The pathway is initiated by the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid, the rate-limiting step in non-erythroid cells. Exogenously supplied 5-ALA can bypass this initial regulatory step, leading to an increased flux through the downstream pathway.

Experimental Protocols

The successful application of 5-ALA-¹³C₄ for tracing heme biosynthesis relies on a series of well-defined experimental procedures. The following protocols provide a general framework that can be adapted to specific cell types and research questions.

Cell Culture and Labeling

-

Cell Seeding: Plate the cells of interest at an appropriate density in multi-well plates or culture flasks to ensure they are in the logarithmic growth phase at the time of labeling. A cell confluency of 70-80% is often recommended.

-

Preparation of Labeling Medium: Prepare fresh culture medium supplemented with a defined concentration of 5-ALA-¹³C₄. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. A typical starting point is in the range of 0.1 to 1 mM 5-ALA-¹³C₄ for an incubation period of 4 to 24 hours.

-

Labeling: Remove the existing culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells and incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Heme and Porphyrin Extraction

-

Cell Harvesting: After the desired labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well or flask. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay. This is crucial for normalizing the subsequent quantification of heme and its intermediates.

-

Heme and Porphyrin Extraction: To the remaining cell lysate, add an equal volume of an extraction solution, typically a mixture of acetone and hydrochloric acid (e.g., 9:1 v/v acetone:1 M HCl). Vortex vigorously and incubate on ice for 15-20 minutes to precipitate proteins and extract the porphyrins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted heme and porphyrin intermediates, and transfer it to a new tube for analysis.

Mass Spectrometry Analysis

-

Sample Preparation: The extracted samples may require further purification or concentration depending on the sensitivity of the mass spectrometer. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: Separate the different porphyrin intermediates and heme using a C18 reversed-phase column with a gradient elution of solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the unlabeled and ¹³C-labeled forms of each analyte based on their specific precursor and product ion masses.

-

Data Presentation and Interpretation

The primary output of these experiments is quantitative data on the incorporation of ¹³C from 5-ALA-¹³C₄ into the intermediates and final product of the heme biosynthesis pathway. This data is best presented in a tabular format to facilitate comparison and interpretation.

Illustrative Quantitative Data

The following table provides an example of how quantitative data from a 5-ALA-¹³C₄ labeling experiment could be presented. Please note that these are illustrative values and will vary depending on the cell type, experimental conditions, and the specific analytical methods used.

| Analyte | Isotope | Concentration (pmol/mg protein) | % ¹³C Enrichment |

| Porphobilinogen | Unlabeled (M+0) | 15.2 ± 1.8 | - |

| ¹³C₄ (M+4) | 8.9 ± 1.1 | 36.9% | |

| Uroporphyrinogen III | Unlabeled (M+0) | 5.8 ± 0.7 | - |

| ¹³C₁₆ (M+16) | 2.5 ± 0.4 | 30.1% | |

| Coproporphyrinogen III | Unlabeled (M+0) | 9.1 ± 1.2 | - |

| ¹³C₁₆ (M+16) | 4.3 ± 0.6 | 32.1% | |

| Protoporphyrin IX | Unlabeled (M+0) | 12.4 ± 1.5 | - |

| ¹³C₁₆ (M+16) | 6.8 ± 0.9 | 35.4% | |

| Heme | Unlabeled (M+0) | 25.7 ± 3.1 | - |

| ¹³C₁₆ (M+16) | 11.3 ± 1.7 | 30.5% |

Table 1: Illustrative quantitative data of heme and its intermediates in a hypothetical cell line after 12 hours of labeling with 1 mM 5-ALA-¹³C₄. Data are presented as mean ± standard deviation from three biological replicates.

Interpretation of Quantitative Data

-

Concentration: The absolute concentration of each intermediate and heme provides a snapshot of the metabolic state of the pathway. Accumulation of a specific intermediate may indicate a bottleneck at the subsequent enzymatic step.

-

% ¹³C Enrichment: The percentage of the labeled form of each metabolite relative to its total pool is a direct measure of the metabolic flux from the exogenously supplied 5-ALA. Comparing the enrichment levels between different intermediates can reveal the relative rates of the enzymatic reactions connecting them. For example, a lower than expected enrichment in a downstream metabolite compared to its precursor could suggest a slower conversion rate or dilution from other unlabeled sources.